molecular formula C13H10ClFO B6380910 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol CAS No. 1261971-80-5

2-Chloro-5-(3-fluoro-4-methylphenyl)phenol

Cat. No.: B6380910
CAS No.: 1261971-80-5
M. Wt: 236.67 g/mol
InChI Key: VVRKTNNHUXMYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10ClFO It is a derivative of phenol, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKTNNHUXMYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685899
Record name 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-80-5
Record name 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride, while fluorination can be achieved using fluorine gas or a fluorinating agent such as hydrogen fluoride.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives or other reduced forms.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(3-fluoro-4-methylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The presence of chloro, fluoro, and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-Chloro-4-fluorotoluene: Similar in structure but lacks the phenolic hydroxyl group.

    3-Chloro-4-fluorophenol: Similar but with different substitution patterns on the aromatic ring.

Uniqueness: 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and methyl groups on the phenolic ring can result in unique reactivity and interactions compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.